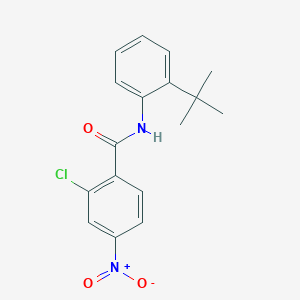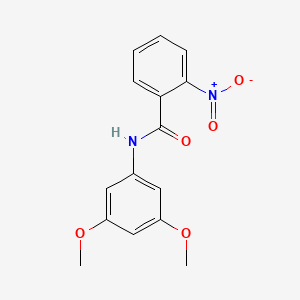
N-methyl-N-(3-nitrobenzyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-nitrobenzyl)cyclohexanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential in treating various types of cancer, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
N-methyl-N-(3-nitrobenzyl)cyclohexanamine targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, N-methyl-N-(3-nitrobenzyl)cyclohexanamine disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which have a higher demand for ribosomes than normal cells.
Biochemical and Physiological Effects:
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been found to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been shown to have minimal toxicity in normal cells, making it a potential cancer therapy with fewer side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has several advantages for lab experiments, including its ability to selectively target cancer cells, its potential to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, N-methyl-N-(3-nitrobenzyl)cyclohexanamine has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential to induce DNA damage in normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for N-methyl-N-(3-nitrobenzyl)cyclohexanamine research, including optimizing its synthesis method to improve yield and purity, developing more efficient delivery methods, and investigating its potential in combination therapy with other chemotherapeutic agents. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also shown potential in treating other diseases, such as neurodegenerative disorders and viral infections, which could be explored in future studies. Additionally, the mechanism of action of N-methyl-N-(3-nitrobenzyl)cyclohexanamine is not fully understood, and further research is needed to elucidate its effects on RNA polymerase I transcription and ribosome biogenesis.
Synthesemethoden
N-methyl-N-(3-nitrobenzyl)cyclohexanamine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, followed by N-methylation of the oxime to form N-methylcyclohexanone oxime. The nitration of N-methylcyclohexanone oxime with nitric acid and sulfuric acid produces N-methyl-N-(3-nitrobenzyl)cyclohexanamine.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been extensively studied in preclinical models and has shown promising results in inhibiting cancer growth. It has been found to be effective against various types of cancer, including triple-negative breast cancer, ovarian cancer, and pancreatic cancer. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)16(17)18/h5-6,9-10,13H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYQFGJLZEJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421145 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)